molecular formula C14H13ClF3N3O B2454282 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone CAS No. 303150-33-6

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone

Cat. No.: B2454282
CAS No.: 303150-33-6
M. Wt: 331.72
InChI Key: KNFYPIQEAHJNOP-UHFFFAOYSA-N
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Description

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C14H13ClF3N3O and its molecular weight is 331.72. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O/c1-13(2,3)12(22)21-7-8(5-20-21)11-10(15)4-9(6-19-11)14(16,17)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFYPIQEAHJNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClF3N6OC_{15}H_{12}ClF_3N_6O, with a molecular weight of approximately 384.75 g/mol. The structure features a pyrazole ring, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC15H12ClF3N6OC_{15}H_{12}ClF_3N_6O
Molecular Weight384.75 g/mol
PurityTypically >95%

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). Pyrazole derivatives have been shown to modulate signaling pathways associated with inflammation, pain, and cancer.

Key Mechanisms:

  • GPCR Modulation : The compound may interact with GPCRs, influencing intracellular signaling cascades that regulate cellular responses such as inflammation and apoptosis .
  • Calcium Ion Regulation : It has been observed that compounds with similar structures can elevate intracellular calcium levels through inositol trisphosphate pathways, impacting muscle contraction and neurotransmitter release .

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation in various models, potentially through inhibition of cyclooxygenase enzymes .
  • Anticancer Properties : Studies indicate that pyrazole derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors .

Case Studies

Several studies have investigated the efficacy of pyrazole compounds in clinical and preclinical settings:

  • Study on Inflammatory Models : A study published in Pharmacology Reports demonstrated that a related pyrazole compound significantly reduced inflammatory markers in animal models of arthritis .
  • Anticancer Activity : Research published in Cancer Letters indicated that a similar compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Q & A

Q. How can the compound’s pharmacophore be optimized for enhanced target selectivity?

  • Methodological Answer : Perform SAR studies by modifying substituents (e.g., replacing –CF₃ with –OCF₃ or –CN). Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic requirements. Test derivatives against off-target proteins (e.g., kinase panels) to assess selectivity .

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